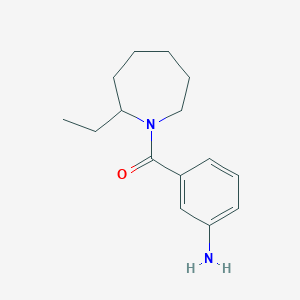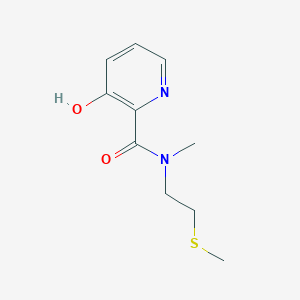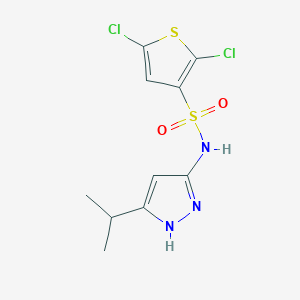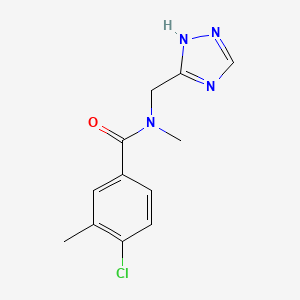
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone, also known as AEM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. AEM belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties. However, AEM has unique properties that set it apart from other benzodiazepines, making it a promising candidate for various research applications.
作用機序
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which means it enhances the activity of the receptor in the presence of GABA. (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone binds to a specific site on the receptor, causing a conformational change that increases the affinity of the receptor for GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and ultimately inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, similar to other benzodiazepines. However, (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone has also been shown to have unique effects, such as enhancing the activity of certain subtypes of the GABA-A receptor, and modulating the release of certain neurotransmitters.
実験室実験の利点と制限
One of the major advantages of (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone is its selectivity for certain subtypes of the GABA-A receptor. This allows researchers to study the role of these subtypes in various physiological and pathological conditions. (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone also has a longer half-life than some other benzodiazepines, which allows for longer experiments without the need for repeated dosing. However, (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone has limitations as well, including its potential for off-target effects and its complex synthesis process.
将来の方向性
There are many potential future directions for research on (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Another area of interest is its use in studying the role of specific subtypes of the GABA-A receptor in various conditions, such as addiction and pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone, and to develop more efficient synthesis methods for the compound.
合成法
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone can be synthesized through a multistep process involving the reaction of 3-aminophenylacetic acid with 2-ethylazepan-1-one. The resulting product is then subjected to a series of purification steps to obtain pure (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone. The synthesis of (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(3-Aminophenyl)-(2-ethylazepan-1-yl)methanone has been studied extensively for its potential applications in scientific research. One of the major areas of research is its use as a tool to study the GABA-A receptor, which is a key target for many drugs that affect the central nervous system. (3-Aminophenyl)-(2-ethylazepan-1-yl)methanone has been shown to selectively bind to certain subtypes of the GABA-A receptor, making it a valuable tool for studying the role of these subtypes in various physiological and pathological conditions.
特性
IUPAC Name |
(3-aminophenyl)-(2-ethylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14-9-4-3-5-10-17(14)15(18)12-7-6-8-13(16)11-12/h6-8,11,14H,2-5,9-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFKCUVQIJDYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCCN1C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)


![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)



![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)

